molecular formula C16H9N3O2 B12920302 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione CAS No. 139333-09-8

4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione

Cat. No.: B12920302
CAS No.: 139333-09-8
M. Wt: 275.26 g/mol
InChI Key: SGZFIGNAMBKNNN-UHFFFAOYSA-N
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Description

4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is a specialized chemical reagent designed for advanced research applications . This compound belongs to the class of 1,2,4-triazole-3,5-diones (TADs), which are renowned for their exceptional reactivity as dienophiles in Diels-Alder cycloaddition reactions . The anthracene moiety fused to the triazoledione core makes it a particularly valuable scaffold for synthesizing novel complex polycyclic structures, which are of high interest in the development of organic materials and pharmaceutical intermediates . Research into anthracene-containing triazole and triazinone derivatives highlights their significant potential in medicinal chemistry, with studies pointing to antitumor, antimicrobial, and other bioactive properties . For synthetic chemists, this reagent serves as a critical building block for constructing heterocyclic systems, such as naphthoquinazoline-triones, via ring-opening and annulation reactions . It is supplied as a high-purity solid and must be stored under inert conditions at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

139333-09-8

Molecular Formula

C16H9N3O2

Molecular Weight

275.26 g/mol

IUPAC Name

4-anthracen-1-yl-1,2,4-triazole-3,5-dione

InChI

InChI=1S/C16H9N3O2/c20-15-17-18-16(21)19(15)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H

InChI Key

SGZFIGNAMBKNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N4C(=O)N=NC4=O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Anthracen-1-yl)urazole Intermediate

  • Starting Materials:
    Hydrazine hydrate and anthracene-1-carboxylic acid derivatives or anthracene-containing isocyanates.

  • Procedure:

    • Hydrazine reacts with diethyl carbonate or related carbamoylating agents to form hydrazodicarboxamide intermediates.
    • The hydrazodicarboxamide is then reacted with anthracene-1-isocyanate or anthracene-1-carboxylic acid derivatives under controlled conditions to form the 4-(anthracen-1-yl)semicarbazide intermediate.
    • Cyclization of this intermediate under basic or thermal conditions yields the 4-(anthracen-1-yl)urazole.
  • Reaction Conditions:

    • Solvents: Dimethylformamide (DMF), sulfolane, or other high-boiling polar aprotic solvents.
    • Temperature: Typically 100–200 °C for cyclization steps.
    • Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Yields:
    Literature reports for similar 4-substituted urazoles indicate yields ranging from 50% to 80%, depending on the substituent and reaction optimization.

Oxidation to 4-(Anthracen-1-yl)-1,2,4-triazole-3,5-dione

  • Oxidizing Agents:

    • tert-Butyl hypochlorite (t-BuOCl)
    • Lead tetroxide (Pb3O4) in sulfuric acid
    • Other mild oxidants capable of converting urazoles to triazolinediones
  • Procedure:
    The 4-(anthracen-1-yl)urazole is dissolved in an appropriate solvent (e.g., dichloromethane or sulfuric acid medium), and the oxidant is added slowly at low temperature to control the reaction rate and avoid decomposition. The reaction mixture is stirred until complete conversion is observed by TLC or spectroscopic methods.

  • Isolation:
    The product is isolated by extraction, washing, and purification via recrystallization or column chromatography under inert atmosphere to prevent degradation.

  • Yields:
    Oxidation yields are generally high (70–90%) when optimized, but sensitive to reaction conditions.

Representative Reaction Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to urazole Hydrazine + anthracene-1-isocyanate, DMF, 120–180 °C, inert atmosphere 60–75 Requires careful temperature control
2 Oxidation to TAD tert-Butyl hypochlorite, DCM, 0–25 °C 80–90 Sensitive to moisture and light

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the cyclization efficiency to form the urazole intermediate. High-boiling polar aprotic solvents such as DMF or sulfolane improve solubility and reaction rates.

  • The oxidation step must be carefully controlled to avoid over-oxidation or decomposition of the sensitive triazolinedione product. Use of tert-butyl hypochlorite at low temperature is preferred for mild and selective oxidation.

  • Purification under inert atmosphere is recommended due to the high reactivity and potential instability of the triazolinedione.

  • Alternative synthetic routes involving the preparation of acyl azides and Curtius rearrangement to isocyanates have been reported for related urazole derivatives, but their application to anthracene-substituted compounds is limited due to steric and solubility issues.

  • Literature analogs such as 4-phenyl-1,2,4-triazoline-3,5-dione provide a useful synthetic blueprint, with modifications to accommodate the larger anthracene substituent.

Chemical Reactions Analysis

Types of Reactions

4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

This data suggests that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Cancer Research
The compound has also been investigated for its potential to inhibit enzymes related to cancer progression. In particular, studies have focused on its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. The inhibition activity was quantified using enzyme assays:

EnzymeInhibition Percentage (%)
Topoisomerase I75%
Topoisomerase II60%

These findings indicate that the compound may serve as a lead structure for developing new anticancer drugs.

Materials Science Applications

Photophysical Properties
The anthracene group enhances the photophysical properties of the compound, making it suitable for applications in photodynamic therapy (PDT). The compound can generate reactive oxygen species upon light activation, which can selectively destroy cancer cells. Studies have shown that upon irradiation with UV light, the compound exhibits significant singlet oxygen generation:

Light SourceSinglet Oxygen Yield (µM)
UV Lamp150
LED Light120

This capability positions this compound as a promising candidate for PDT applications.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives included this compound. The results demonstrated its superior activity compared to other derivatives, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound led to significant cell death through apoptosis pathways. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

Mechanism of Action

The mechanism of action of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione depends on its application:

    In Electronics: The compound acts as an emitter in OLEDs, where it undergoes electronic transitions that result in light emission.

    In Biology/Medicine: The triazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific structure and functional groups attached.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

  • Solubility: PTAD and DAPTAD are soluble in acetonitrile or aqueous-organic mixtures, critical for bioconjugation and analytical workflows . Pyrenylpropyl-TAD, with its hydrophobic pyrene group, likely requires nonpolar solvents .
  • Stability : PTAD derivatives are typically stored at 2–8°C or under inert atmospheres to prevent decomposition . Methoxyphenyl-TAD requires freezer storage (-20°C), suggesting lower thermal stability .

Key Research Findings

  • Tyrosine Selectivity : PTAD reacts 10–100× faster with tyrosine than tryptophan or lysine under aqueous conditions, making it ideal for bioconjugation .
  • Regioselectivity in Cycloadditions : PTAD forms anti-adducts exclusively in reactions with nitrosoformates, attributed to steric and electronic effects of the phenyl group .
  • Derivatization Efficiency : DAPTAD increases LC-MS sensitivity for vitamin D metabolites by 10–50× compared to underivatized analytes .

Biological Activity

4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is a compound that belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties.

The molecular formula of this compound is C16H9N3O2C_{16}H_{9}N_{3}O_{2} with a molecular weight of approximately 275.26 g/mol. The structure includes an anthracene moiety that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC16H9N3O2
Molecular Weight275.26 g/mol
CAS Number139333-09-8

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . These findings suggest that the compound may exert its anti-inflammatory effects by modulating immune responses.

Case Study:
In a study evaluating various triazole derivatives for their anti-inflammatory effects, it was found that certain derivatives exhibited IC50 values in the low micromolar range for COX-2 inhibition. This suggests a promising therapeutic application for managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains. For example, a series of triazole derivatives were evaluated for their antimicrobial activity and showed significant inhibition against various pathogens .

Table: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
4-(Anthracen-1-yl)-...Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxic Activity

The cytotoxic effects of triazole derivatives have been investigated in various cancer cell lines. Compounds related to this compound have shown significant antiproliferative activity against human cancer cell lines. A study reported that certain derivatives inhibited cell growth with IC50 values ranging from 10 to 30 µM .

Case Study:
In a cytotoxicity assay involving human peripheral blood mononuclear cells (PBMCs), several triazole derivatives demonstrated low toxicity levels while effectively inhibiting cell proliferation. The viability of treated cells remained above 90%, indicating a favorable safety profile .

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